Compound Description: This compound is a novel non-steroidal anti-inflammatory agent. Research on this compound focuses on understanding its gastrointestinal absorption, which is influenced by factors like small intestinal transit time and the presence of bile and triglycerides. [, , ]
Compound Description: This compound serves as a key starting material in the synthesis of various pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives. It exhibits antiviral activity against HSV-1 and HAV-MBB. []
Compound Description: This compound is a highly potent and selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM). It demonstrated robust efficacy in a Parkinsonian nonhuman primate model of l-DOPA-induced dyskinesia. [, ]
Compound Description: This compound acts as a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator, inducing vasorelaxation in rat mesenteric arteries. It operates through both cGMP-dependent and -independent mechanisms. []
Compound Description: Similar to BAY 41-2272, this compound is another nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. It induces vasorelaxation in rat mesenteric arteries through both cGMP-dependent and -independent mechanisms, including blocking Ca2+ influx. []
Compound Description: The structure of this compound was determined by X-ray crystallography, revealing an intramolecular N—H⋯O interaction and specific dihedral angles within the molecule. The crystal structure exhibits molecules linked by N—H⋯N hydrogen bonds and stacked in columns through C—H⋯N interactions. []
Compound Description: This 2-methoxy-substituted derivative is related to its 4-methyl- and 4-chloro-substituted analogs but exhibits distinct structural features. It displays a gauche conformation of the thiophene ring and participates in C—H⋯O and C—H⋯N hydrogen bonding interactions. []
Compound Description: This compound, synthesized via a multistep process involving 5-amino-3-methyl-1-phenylpyrazole, adopts a distorted envelope conformation in its dihydropyridine ring and forms N—H⋯O hydrogen-bonded dimers in its crystal structure. []
Compound Description: This compound exhibits conformational chirality and forms a three-dimensional framework structure through N—H⋯N and C—H⋯N hydrogen bonds. []
Compound Description: This invention relates to various forms of methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate, including different solvates and polymorphs. These forms are characterized by their X-ray diffraction patterns and spectral properties. [, ]
Compound Description: This compound was synthesized by reacting 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine. Its crystal structure reveals a planar pyrazolo[3,4-b]pyridine system and intermolecular hydrogen bonds forming chains. []
Compound Description: These compounds, synthesized from 1-methyl- or 1-phenyl-5-amino-4-hydroxyiminomethyl-1H-pyrazole and ethyl orthoformate, serve as key intermediates in a study exploring various reactions on heterocyclic N-oxides. []
15. (Z)-3,4-Dimethyl-1-(4-((4-nitrobenzylidene)amino)phenyl)pyrano[2,3-c]pyrazol-6(1H)-one (5)* Compound Description: This compound, another pyranopyrazole derivative, was synthesized and characterized using spectroscopic methods and theoretical calculations. []* Relevance: Unlike ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate, this compound possesses a pyrano[2,3-c]pyrazole core structure. Although both compounds share a pyrazole ring system, their overall structures and substitution patterns differ considerably. This compound lacks the 6-(4-bromophenyl), 4-(difluoromethyl), and 1-ethoxycarbonylmethyl substituents found in the target compound and instead features a 3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one moiety with a (Z)-4-nitrobenzylideneamino substituent at the 1-position.
16. 1-(4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)phenyl)-3-(naphthalen-1-yl)urea (6)* Compound Description: This pyranopyrazole derivative, characterized using spectroscopic methods and theoretical calculations, demonstrates a unique structural architecture distinct from the target compound. []* Relevance: This compound, while containing a pyrazole ring like ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate, features a distinct pyrano[2,3-c]pyrazole core structure. It lacks the 6-(4-bromophenyl), 4-(difluoromethyl), and 1-ethoxycarbonylmethyl groups present in the target compound and instead incorporates a 3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)phenyl moiety linked to a naphthalen-1-ylurea group.
17. (Z)-Ethyl 4-((3,4-dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)diazenyl)benzoate (8)* Compound Description: This pyranopyrazole derivative, synthesized and characterized using spectroscopic techniques and theoretical studies, exhibits a unique structure and potential biological activity. []* Relevance: This compound, with its pyrano[2,3-c]pyrazole core structure, differs significantly from the pyrazolo[3,4-b]pyridine structure of ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate. While both share a pyrazole ring, this compound lacks the 6-(4-bromophenyl), 4-(difluoromethyl), and 3-methyl substituents found in the target compound. Instead, it features a (Z)-4-ethoxycarbonylphenyldiazenyl group at the 5-position of the 3,4-dimethyl-6-oxopyrano[2,3-c]pyrazole core.
18. 3,4-Dimethyl-N-(naphthalen-1-yl)-6-oxopyrano[2,3-c]pyrazole-1(6H)-carboxamide (9)* Compound Description: Characterized by spectroscopic methods and theoretical calculations, this pyranopyrazole derivative displays a distinct structural framework. []* Relevance: Similar to the previous pyranopyrazole derivatives, this compound differs from ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate in its core structure. It features a pyrano[2,3-c]pyrazole core instead of the pyrazolo[3,4-b]pyridine core found in the target compound. Additionally, it lacks the 6-(4-bromophenyl), 4-(difluoromethyl), and 3-methyl substituents of the target compound, featuring instead a 3,4-dimethyl-6-oxopyrano[2,3-c]pyrazole core with a naphthalen-1-ylcarbamoyl group at the 1-position.
(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416, 1)
Compound Description: This compound is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for treating severe asthma. Its structure contains a tert-butyl group, which is a primary site of metabolism. []
(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561, 2)
Compound Description: This compound is another potent and selective spleen tyrosine kinase (SYK) inhibitor developed for treating severe asthma. It has a structure similar to BI 894416 but with a 2,3-dimethyl-2H-indazole moiety instead of the 2-methyl-2H-pyrazolo[4,3-c]pyridine. []
Compound Description: This compound acts as a novel and selective antagonist for the S1P3 receptor. It exhibits submicromolar potency and effectively inhibits S1P-induced coronary flow reduction and vasoconstriction. [, ]
Compound Description: This compound represents the first potent and selective inhibitor of phosphodiesterase 9 (PDE9) and is under preclinical development for Alzheimer's disease treatment. It selectively inhibits human and murine PDE9. []
23. 4-[((4-Carboxybutyl){2-[(4-phenethyl-benzyl)oxy]phenethyl}amino)methyl] benzoic acid (BAY 58-2667)* Compound Description: This compound is a soluble guanylate cyclase (sGC) activator. It is used in combination with BAY 73-6691, a PDE9 inhibitor, to investigate the cellular activity of the PDE9 inhibitor. []* Relevance: This compound shares no structural similarity with ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate. It lacks the pyrazolo[3,4-b]pyridine core and instead comprises a benzoic acid derivative with a complex amine substituent.
Compound Description: This compound is a soluble guanylyl cyclase (sGC) activator. Research indicates it rescues urethral smooth muscle reactivity in obese mice by improving sGC-cGMP signaling and preventing sGC degradation. Additionally, it exhibits vasodilator activity in the pulmonary and systemic vascular beds, which is enhanced by NOS inhibition, suggesting the heme-oxidized form of sGC can be activated in vivo independently of NO to promote vasodilation. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.